

Thermodynamic Properties of Cycloheptylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cycloheptylamine

Cat. No.: B1194755

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptylamine, a seven-membered cyclic amine, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.^[1] A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in different chemical environments. This technical guide provides a summary of available thermodynamic data for **cycloheptylamine**, detailed experimental protocols for its characterization, and visualizations of key thermodynamic relationships and workflows.

It is important to note that experimentally determined thermodynamic data for **cycloheptylamine** is limited in publicly accessible literature. Much of the available quantitative data is derived from computational estimations.

Core Thermodynamic Properties

The fundamental thermodynamic properties of a compound include its enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity. These values are essential for calculating reaction energies, equilibrium constants, and predicting the spontaneity of processes involving **cycloheptylamine**.

Data Presentation

The following tables summarize the available quantitative data for the thermodynamic and physical properties of **cycloheptylamine**. It is critical to recognize that the core thermodynamic properties listed are computationally derived and should be considered as estimates.

Table 1: Calculated Thermodynamic Properties of **Cycloheptylamine**

Property	Value	Unit	Source / Method
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	86.86	kJ/mol	Joback Calculated Property[2]
Standard Enthalpy of Formation (gas, $\Delta_f H^\circ(\text{gas})$)	-105.86	kJ/mol	Joback Calculated Property[2]
Enthalpy of Fusion ($\Delta_{\text{fus}} H^\circ$)	8.82	kJ/mol	Joback Calculated Property[2]

Table 2: Physical Properties of **Cycloheptylamine**

Property	Value	Unit	Source
Molecular Formula	C7H15N	-	[3]
Molecular Weight	113.20	g/mol	[3]
Boiling Point	54 °C at 11 mmHg	-	[4]
327.2 K at 0.015 bar	-	[5]	
Density	0.889	g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.472	-	[4]
Melting Point	-18	°C	[4]

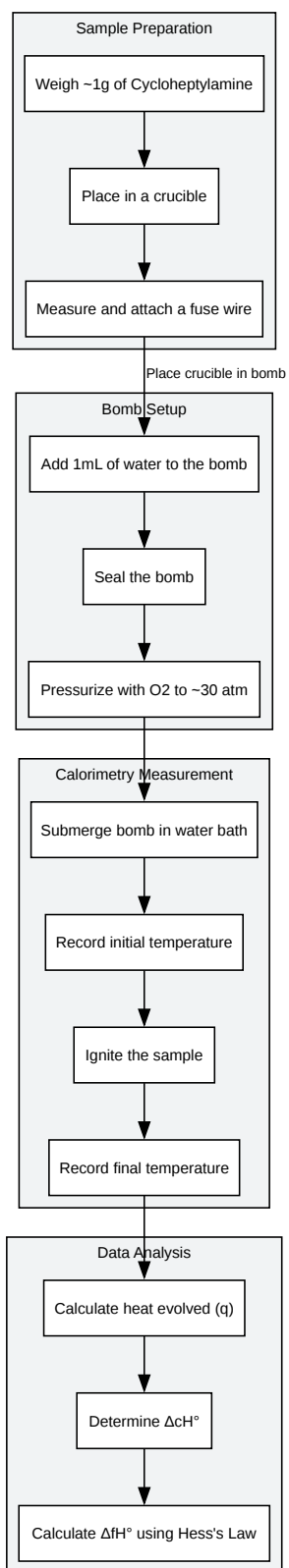
Experimental Protocols for Thermodynamic Characterization

For researchers seeking to obtain precise experimental data for **cycloheptylamine**, the following methodologies are standard for determining key thermodynamic properties.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) of **cycloheptylamine** can be determined indirectly by measuring its enthalpy of combustion ($\Delta_c H^\circ$) using a bomb calorimeter. The enthalpy of formation is then calculated using Hess's Law.

Experimental Workflow: Bomb Calorimetry



[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of formation using a bomb calorimeter.

Detailed Methodology:

- Sample Preparation:
 - Accurately weigh approximately 1 gram of liquid **cycloheptylamine**. For volatile liquids, it is common to use a gelatin capsule or absorb the liquid onto a paper pellet with a known heat of combustion.[\[6\]](#)[\[7\]](#)
 - Place the sample in a crucible within the bomb calorimeter.[\[8\]](#)
 - Attach a measured length of fuse wire (e.g., nickel-chromium) to the electrodes inside the bomb, ensuring it is in contact with the sample.[\[8\]](#)
- Bomb Assembly and Pressurization:
 - Add approximately 1 mL of deionized water to the bottom of the bomb to ensure that all water formed during combustion is in the liquid state.[\[8\]](#)
 - Carefully seal the bomb.
 - Pressurize the bomb with high-purity oxygen to approximately 30 atmospheres.[\[9\]](#)
- Calorimetric Measurement:
 - Submerge the sealed bomb in a known mass of water in the calorimeter's bucket.
 - Allow the system to reach thermal equilibrium and record the initial temperature of the water bath.
 - Ignite the sample by passing an electric current through the fuse wire.[\[6\]](#)
 - Record the temperature of the water bath at regular intervals until a maximum temperature is reached and the system begins to cool.[\[8\]](#)
- Data Analysis:
 - The heat evolved by the combustion (q_{total}) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter system (C_{cal}), which is predetermined by

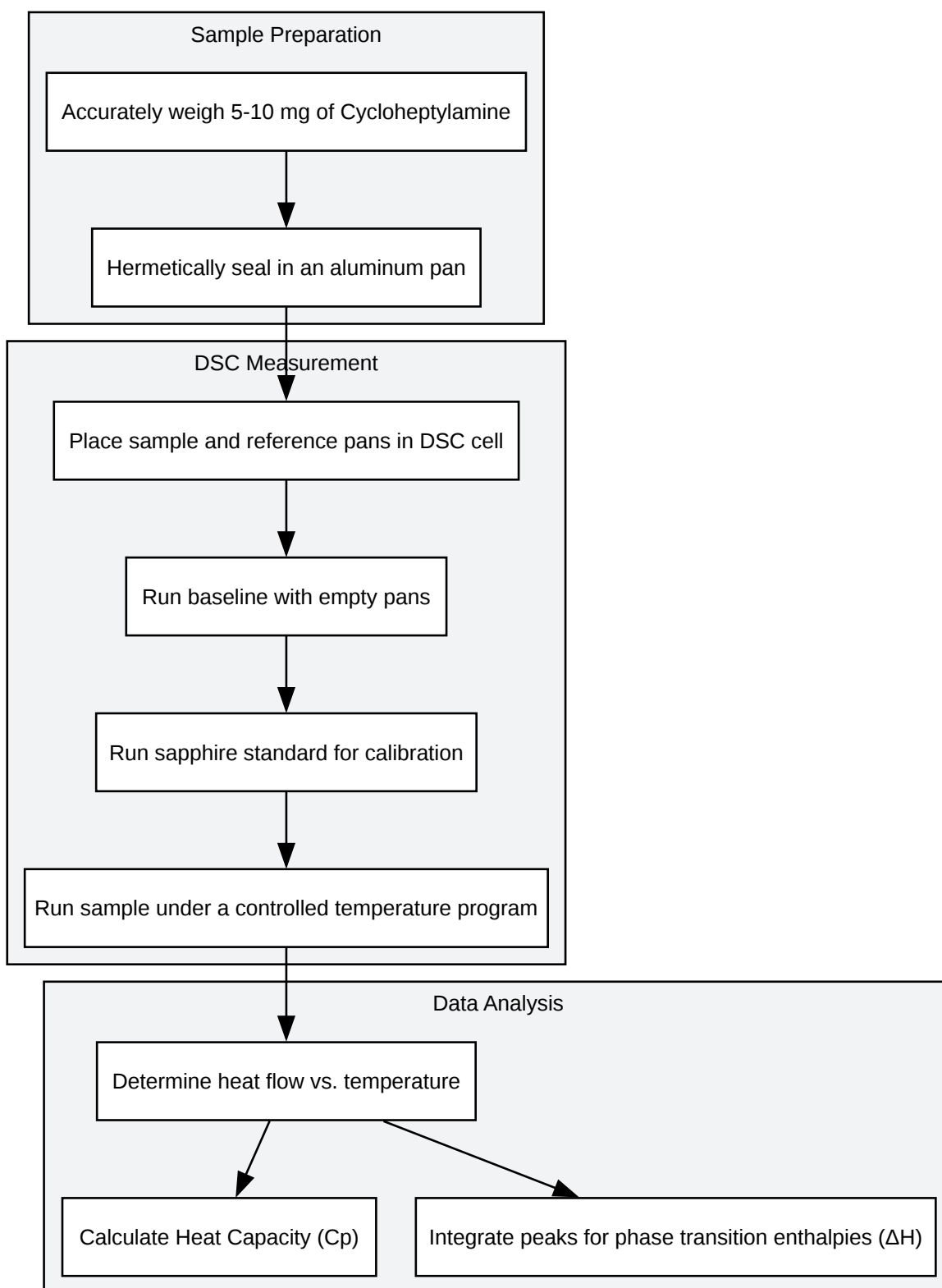
combusting a standard substance like benzoic acid.

- Corrections are made for the heat released by the combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.
- The constant volume heat of combustion ($\Delta_c U$) is calculated from the corrected heat release and the moles of the sample.
- The standard enthalpy of combustion ($\Delta_c H^\circ$) is then calculated from $\Delta_c U$.
- Finally, the standard enthalpy of formation ($\Delta_f H^\circ$) of **cycloheptylamine** is calculated using Hess's Law with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2).

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature. It can also be used to determine the temperatures and enthalpies of phase transitions (e.g., melting and boiling).[\[10\]](#)[\[11\]](#)

Experimental Workflow: Differential Scanning Calorimetry (DSC)



[Click to download full resolution via product page](#)

Caption: Workflow for determining heat capacity and phase transitions using DSC.

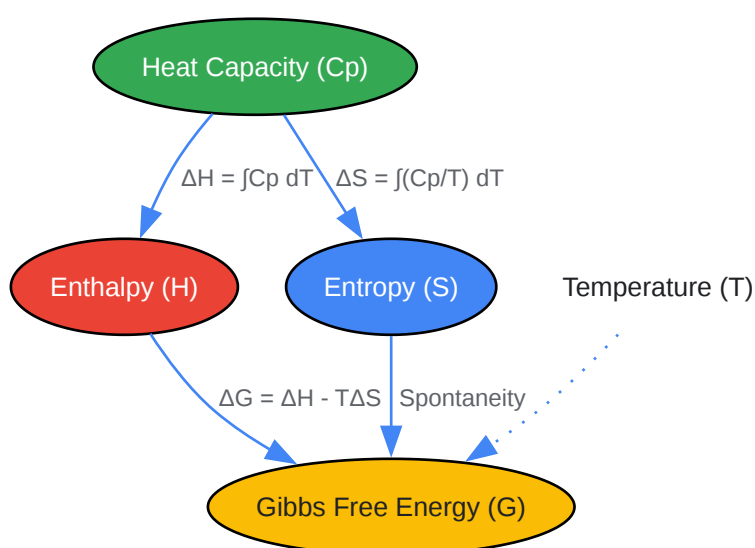
Detailed Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **cycloheptylamine** into a small aluminum DSC pan.[\[12\]](#)
 - Hermetically seal the pan to prevent the volatile sample from evaporating during the experiment. An empty, sealed pan is used as a reference.
- Instrument Setup and Calibration:
 - Place the sample pan and the reference pan into the DSC instrument's cell.
 - The instrument is programmed to heat both pans at a constant rate (e.g., 10 °C/min) over the desired temperature range.[\[11\]](#)
 - A baseline is established by running the program with two empty pans.
 - The instrument is calibrated using a standard material with a well-known heat capacity and melting enthalpy, such as sapphire and indium.[\[12\]](#)[\[13\]](#)
- Measurement:
 - The sample is subjected to the programmed temperature scan.
 - The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.[\[11\]](#)
- Data Analysis:
 - Heat Capacity (Cp): The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard under the same conditions. [\[13\]](#)
 - Phase Transitions: A phase transition, such as melting, will appear as a peak in the DSC thermogram. The temperature at the peak onset corresponds to the transition

temperature, and the area under the peak is proportional to the enthalpy of the transition (e.g., enthalpy of fusion, $\Delta_{\text{fus}}H^\circ$).^[12]

Relationship Between Core Thermodynamic Properties

The core thermodynamic properties are interconnected through fundamental equations. Understanding these relationships is key to applying thermodynamic data in practical chemical and pharmaceutical contexts.



[Click to download full resolution via product page](#)

Caption: Relationship between key thermodynamic properties.

This diagram illustrates the central role of the Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S) at a given temperature (T). The Gibbs free energy indicates the spontaneity of a process. Enthalpy and entropy themselves are dependent on the heat capacity (C_p) and temperature.

Conclusion

While comprehensive experimental thermodynamic data for **cycloheptylamine** remains to be fully documented in the literature, this guide provides the available estimated values and outlines the standard, rigorous experimental protocols for their determination. For professionals

in drug development and chemical research, utilizing these methodologies to obtain precise data will enable more accurate process modeling, safety assessments, and a deeper understanding of the chemical behavior of this important synthetic intermediate. The application of both experimental techniques and computational chemistry will be crucial in building a complete thermodynamic profile of **cycloheptylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. Cycloheptylamine (CAS 5452-35-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Cycloheptylamine | C7H15N | CID 2899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5452-35-7 CAS MSDS (CYCLOHEPTYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Cycloheptylamine [webbook.nist.gov]
- 6. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. homepages.gac.edu [homepages.gac.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sfu.ca [sfu.ca]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Thermodynamic Properties of Cycloheptylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1194755#cycloheptylamine-thermodynamic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com